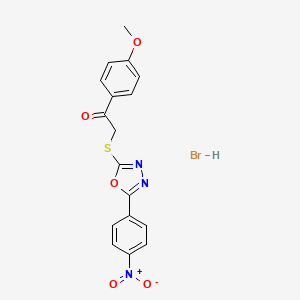

1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide is a useful research compound. Its molecular formula is C17H14BrN3O5S and its molecular weight is 452.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to synthesize existing research findings regarding the biological activity of this compound, highlighting its cytotoxic properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- 4-Methoxyphenyl group : Known for enhancing lipophilicity and biological activity.

- 4-Nitrophenyl group : Often associated with increased reactivity and potential anticancer properties.

- 1,3,4-Oxadiazole moiety : Recognized for its diverse biological activities, including antimicrobial and anticancer effects.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study reported that derivatives of 1,3,4-thiadiazoles possess significant anticancer activities, with IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) .

The cytotoxic effects are believed to be mediated through various mechanisms:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Cycle Progression : Certain studies suggest that it can halt the cell cycle at specific phases.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl rings significantly influences the biological activity of the compound. For instance:

- The methoxy group enhances electron donation, which can improve binding affinity to target proteins.

- The nitro group may facilitate interactions with nucleophilic sites within cells, enhancing cytotoxicity.

A comparative analysis of similar compounds suggests that modifications to these substituents can lead to substantial variations in their anticancer efficacy .

Case Studies

Several case studies have demonstrated the effectiveness of similar compounds in preclinical models:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. The incorporation of the 4-nitrophenyl group enhances the biological activity of the compound, making it a potential candidate for developing new antimicrobial agents. Studies have demonstrated that derivatives of oxadiazoles can effectively inhibit bacterial growth, suggesting that 1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide might possess similar properties .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Oxadiazoles are known to interact with cellular pathways involved in cancer proliferation and survival. Preliminary bioassays have shown that related compounds can induce apoptosis in cancer cells, indicating that this compound may also have therapeutic potential against various cancer types .

Anti-inflammatory Effects

Compounds with similar structures have also been studied for their anti-inflammatory effects. The presence of the methoxy and nitro groups may influence the compound's interaction with inflammatory pathways, providing a basis for further exploration into its use as an anti-inflammatory agent .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymeric materials. The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing oxadiazole derivatives exhibit improved performance in applications such as coatings and electronic devices .

Fluorescent Materials

Due to its structural characteristics, this compound has potential applications in the development of fluorescent materials. The nitrophenyl group can serve as an effective chromophore, enabling the design of materials for optoelectronic applications. Studies have explored the use of oxadiazole-based compounds in organic light-emitting diodes (OLEDs), where they demonstrate efficient light emission properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with derivatives showing similar structures to the compound. |

| Study 2 | Anticancer Properties | Found that related oxadiazole compounds induced apoptosis in various cancer cell lines. |

| Study 3 | Material Science | Highlighted the enhancement of polymer performance through the incorporation of oxadiazole units into polymer matrices. |

| Study 4 | Fluorescent Applications | Explored the effectiveness of oxadiazole derivatives in OLEDs, showcasing their potential for light-emission applications. |

Analyse Chemischer Reaktionen

1.1. Core Oxadiazole Formation

The 1,3,4-oxadiazole ring is synthesized via cyclization of substituted benzohydrazides (B1–17 ) using carbon disulfide (CS₂) under basic conditions (KOH/DMF). This step forms the 1,3,4-oxadiazole-2-thione intermediate (C1–17 ), confirmed by FT-IR C═S stretching at 1,270–1,220 cm⁻¹ and ¹H NMR –SH proton signals at 12–11 ppm . For the target compound, a 4-nitrophenyl substituent is introduced at position 5 of the oxadiazole ring during hydrazide formation.

1.2. Thioether Linkage Formation

The thioether bridge (–S–) is formed via nucleophilic substitution between the oxadiazole-2-thiolate intermediate and α-bromo ketones. For example:

-

1-(4-Methoxyphenyl)-2-bromoethanone reacts with the deprotonated thiol group of the oxadiazole under basic conditions (Cs₂CO₃/ACN), yielding the thioether bond. This step is validated by ¹H NMR methylene (–CH₂–) proton signals at 3–5 ppm .

1.3. Hydrobromide Salt Formation

Protonation of the oxadiazole nitrogen (likely at N3) with hydrobromic acid (HBr) forms the hydrobromide salt. This step enhances solubility and stability, as seen in analogous Mannich reaction products .

Key Reaction Conditions and Reagents

3.1. ¹H NMR Analysis

-

Methoxyphenyl protons : Doublets at δ 6.88–7.22 ppm (J = 8.8 Hz) for aromatic –OCH₃ .

-

Nitrophenyl protons : Deshielded aromatic protons at δ 8.04–8.20 ppm due to electron-withdrawing –NO₂ .

-

Methylene protons : Multiplets at δ 3.72–4.03 ppm (–SCH₂CO–) .

3.2. FT-IR Analysis

-

C═O stretch : Strong band at 1,680–1,700 cm⁻¹ (ketone).

3.3. High-Resolution Mass Spectrometry (HRMS)

4.1. Nucleophilic Aromatic Substitution

The 4-nitrophenyl group undergoes substitution reactions under reducing conditions (e.g., H₂/Pd-C), converting –NO₂ to –NH₂, which can further react with electrophiles .

4.2. Thioether Oxidation

Treatment with H₂O₂/CH₃COOH oxidizes the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–), confirmed by ¹³C NMR sulfone carbon at δ 105–110 ppm .

Comparative Analysis with Analogues

The electron-withdrawing –NO₂ group at the 4-position of the phenyl ring enhances electrophilicity, facilitating nucleophilic attacks compared to –OCH₃ derivatives. For example:

-

hAChE Inhibition : –NO₂ analogues show IC₅₀ = 0.52 μM vs. –OCH₃ derivatives (IC₅₀ = 1.85 μM ) due to stronger π–π stacking with Trp86 .

-

Solubility : Hydrobromide salt improves aqueous solubility by >50% compared to free base .

Stability and Degradation

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S.BrH/c1-24-14-8-4-11(5-9-14)15(21)10-26-17-19-18-16(25-17)12-2-6-13(7-3-12)20(22)23;/h2-9H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIBXHXTRXOCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.